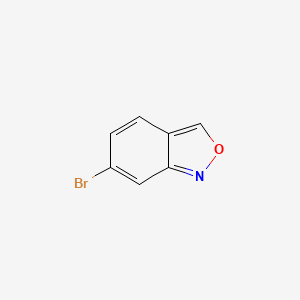

6-溴-2,1-苯并噁唑

描述

6-Bromo-2,1-benzoxazole is a compound that belongs to the benzoxazole family . It is a powder with a molecular weight of 232.46 . The IUPAC name for this compound is 6-bromo-2-chloro-1,3-benzoxazole .

Synthesis Analysis

Benzoxazole derivatives, including 6-Bromo-2,1-benzoxazole, can be synthesized using a variety of methods . These methods often involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,1-benzoxazole can be represented by the InChI code: 1S/C7H3BrClNO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H .Chemical Reactions Analysis

Benzoxazole derivatives have been used extensively as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization .Physical and Chemical Properties Analysis

6-Bromo-2,1-benzoxazole is a powder with a molecular weight of 232.46 .科学研究应用

理论研究和合成方法

- 理论见解: 一项 DFT 研究探讨了苯并噁唑衍生物的质子化和去质子化焓,提供了它们与水分子相互作用的见解,这对于它们在药物设计中的应用和了解它们在生物系统中的行为至关重要 (卡班达和埃索诺,2013).

- 合成方法: 关于无配体铜催化的苯并噁唑合成研究强调了一种创建这些化合物的有效方法,为进一步的制药和材料科学应用奠定了基础 (萨哈等人,2009).

生物学评估

- 抗菌和抗炎活性: 已合成各种苯并噁唑衍生物并评估其作为抗炎和细胞毒性剂的潜力。值得注意的发现包括显着的抗炎活性和对某些癌细胞系的优异细胞毒性,突出了它们的治疗潜力 (塔克拉尔等人,2022).

- 抗原生动物剂: 已研究了新型苯并噁唑衍生物的抗原生动物和抗菌活性,对疟疾、利什曼病和锥虫病显示出有希望的结果。这项研究为开发新的抗疟疾和抗菌疗法开辟了道路 (阿卜杜勒加瓦德等人,2021).

荧光探针的开发

- 用于生物成像的荧光探针: 已合成基于苯并噁唑的化合物用作荧光探针,展示了在活细胞中用于生物成像应用的出色穿透和定位。这项研究突出了苯并噁唑在推进诊断和成像技术中的作用 (刘等人,2017).

安全和危害

未来方向

作用机制

Target of Action

6-Bromo-2,1-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . These activities suggest that 6-Bromo-2,1-benzoxazole may interact with multiple biochemical pathways.

Pharmacokinetics

The bioavailability of benzoxazole derivatives can be influenced by their chemical structure and the presence of functional groups .

Result of Action

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that 6-bromo-2,1-benzoxazole may have similar effects .

Action Environment

The biological activity of benzoxazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

生化分析

Biochemical Properties

6-Bromo-2,1-benzoxazole plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The compound’s interaction with bacterial enzymes disrupts essential metabolic pathways, leading to cell death. Additionally, 6-Bromo-2,1-benzoxazole has demonstrated anticancer properties by interacting with proteins involved in cell proliferation and apoptosis .

Cellular Effects

The effects of 6-Bromo-2,1-benzoxazole on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival. Furthermore, 6-Bromo-2,1-benzoxazole affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation . In microbial cells, it disrupts cellular metabolism by inhibiting key enzymes, leading to impaired energy production and cell death .

Molecular Mechanism

At the molecular level, 6-Bromo-2,1-benzoxazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits the activity of DNA topoisomerases, which are essential for DNA replication and transcription . This inhibition leads to DNA damage and cell death in rapidly dividing cells, such as cancer cells. Additionally, 6-Bromo-2,1-benzoxazole has been shown to modulate the activity of protein kinases, which play a critical role in cell signaling pathways .

Temporal Effects in Laboratory Settings

The stability and effects of 6-Bromo-2,1-benzoxazole over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that 6-Bromo-2,1-benzoxazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . In microbial cells, the compound’s antimicrobial activity remains effective over extended periods, although resistance can develop with prolonged exposure .

Dosage Effects in Animal Models

The effects of 6-Bromo-2,1-benzoxazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

6-Bromo-2,1-benzoxazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted from the body or further interact with biological targets. The compound’s metabolism can affect its efficacy and toxicity, as certain metabolites may retain biological activity or exhibit different pharmacokinetic properties .

Transport and Distribution

Within cells and tissues, 6-Bromo-2,1-benzoxazole is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within tissues can influence its therapeutic effects, as it needs to reach specific target sites to exert its biological activity .

Subcellular Localization

The subcellular localization of 6-Bromo-2,1-benzoxazole is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and nuclear proteins, affecting gene expression and cell cycle regulation . In the mitochondria, it can influence cellular metabolism and apoptosis by interacting with mitochondrial enzymes and proteins .

属性

IUPAC Name |

6-bromo-2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJAECNYWJDKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139557-44-1 | |

| Record name | 6-bromo-2,1-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

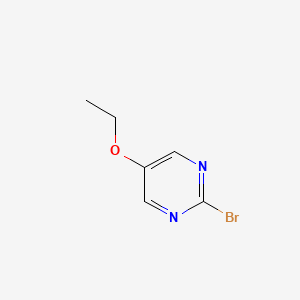

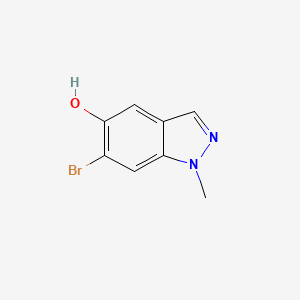

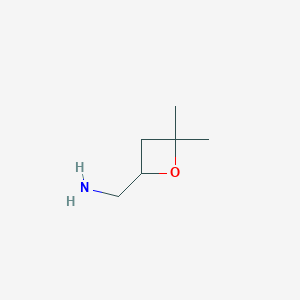

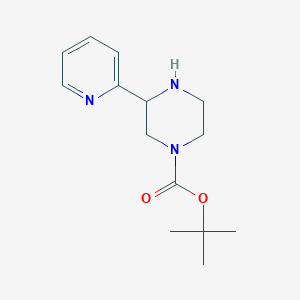

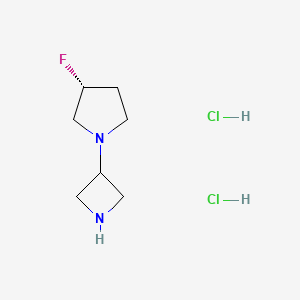

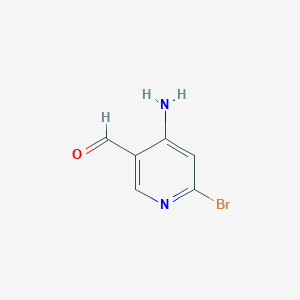

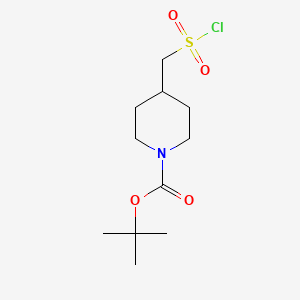

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)

![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)

![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)